(R)-1-(4-Ethoxyphenyl)ethanamine
Description
BenchChem offers high-quality (R)-1-(4-Ethoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Ethoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-ethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQISONQSSGPXMA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-ethoxy-alpha-methylbenzylamine chiral building blocks
Technical Whitepaper: Strategic Utilization of 4-Ethoxy-
Executive Summary: The Ethoxy Advantage
In the landscape of chiral building blocks, 4-ethoxy-
-
Lipophilicity Modulation: The ethyl group increases
relative to the methoxy analog, enhancing membrane permeability in derived APIs without significantly altering steric bulk. -
Solubility Profiles: The ethoxy group alters the crystal lattice energy of diastereomeric salts, often providing superior resolution efficiency (higher enantiomeric excess,
) compared to methyl-substituted homologs during classical resolution. -
Electronic Tuning: As a strong electron-donating group (EDG), the
-ethoxy moiety increases the nucleophilicity of the amine, making it a highly reactive chiral auxiliary for resolution or ligand synthesis.
This guide details the production of enantiopure (R)- and (S)-isomers and their application in high-value pharmaceutical synthesis.[1]
Chemical Architecture & Properties
| Property | Specification |
| IUPAC Name | 1-(4-ethoxyphenyl)ethanamine |
| CAS (Racemic) | 59831-00-0 |
| CAS (R-Isomer) | 856562-89-5 (HCl salt ref) |
| CAS (S-Isomer) | 1081775-30-5 (HCl salt ref) |
| Molecular Weight | 165.23 g/mol (Free Base) |
| Chiral Center | |
| Electronic Effect | +M (Mesomeric) / -I (Inductive) from Ethoxy group |
| Physical State | Colorless to pale yellow liquid (Free Base) |
Production Route A: Biocatalytic Kinetic Resolution (Green Chemistry)
For laboratory to pilot-scale production, enzymatic kinetic resolution (EKR) using Lipase B from Candida antarctica (CAL-B) is the preferred methodology due to its high enantioselectivity (
Mechanism of Action
CAL-B follows the Kazlauskas Rule , preferentially acylating the (R)-enantiomer of primary amines.
-
Product: (R)-N-(1-(4-ethoxyphenyl)ethyl)acetamide (Solid, easily separated).
-
Remaining Substrate: (S)-1-(4-ethoxyphenyl)ethanamine (Liquid, high
).
Experimental Protocol
-
Substrate Preparation: Dissolve racemic 4-ethoxy-
-methylbenzylamine (100 mM) in MTBE (Methyl tert-butyl ether). MTBE is chosen for its compatibility with CAL-B and ease of evaporation. -
Acyl Donor: Add Isopropyl Acetate (3.0 equivalents). It serves as both the acyl donor and co-solvent. The byproduct (isopropanol) does not inhibit the enzyme significantly.
-
Catalysis: Add immobilized CAL-B (Novozym 435, 20 mg/mmol substrate).
-
Incubation: Shake at 30°C / 200 rpm. Monitor conversion via GC or HPLC.[2]
-
Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).
-
Work-up:
Caption: Figure 1. Biocatalytic kinetic resolution workflow using CAL-B lipase to separate (R)-amide and (S)-amine.
Production Route B: Classical Resolution (Scalable)
For multi-kilogram manufacturing, classical resolution via diastereomeric salt formation is the industry standard. The ethoxy group's influence on lattice packing often makes L-(+)-Tartaric Acid the resolving agent of choice.
Protocol: Tartaric Acid Resolution
-
Salt Formation: Dissolve racemic amine (1.0 eq) in Methanol (5 volumes). Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Methanol.
-
Crystallization: Heat to reflux (65°C) for 1 hour to ensure homogeneity. Cool slowly (5°C/hour) to room temperature.
-
Filtration: Collect the crystals.
-
Recrystallization: Recrystallize the wet cake from Methanol/Water (9:1) to boost
from ~85% to >99%. -
Liberation: Suspend salt in water, treat with 20% NaOH, and extract with Toluene to yield (S)-1-(4-ethoxyphenyl)ethanamine .
Caption: Figure 2. Classical resolution pathway utilizing solubility differences of diastereomeric tartrate salts.
Applications in Drug Discovery
The 4-ethoxy moiety renders this building block superior for specific medicinal chemistry applications.
A. Chiral Auxiliaries & Resolving Agents
Due to the electron-donating ethoxy group, the nitrogen atom is more basic than in unsubstituted benzylamine.
-
Use Case: Resolution of weak chiral acids (e.g., ibuprofen derivatives) where a stronger base is required to form stable salts.
-
Protocol: Mix racemic acid with (S)-4-ethoxy-
-methylbenzylamine in acetone; the diastereomeric salt precipitates.
B. API Fragment Synthesis (GPCR & PDE Inhibitors)
This scaffold is a bioisostere for other benzylamines found in phosphodiesterase (PDE4) inhibitors and GPCR ligands.
-
Advantage: The ethoxy tail can probe hydrophobic pockets in the receptor binding site (e.g., the Q-pocket in certain enzymes) more effectively than a methoxy group.
-
Synthesis Example: Reductive amination with aldehydes followed by cyclization to form isoindolinones (Apremilast analogs).
Analytical Characterization
Validation of enantiomeric purity is critical.
-
Chiral HPLC Method:
-
Column: Daicel Chiralpak IA or IB (Immobilized amylose/cellulose).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx): (S)-isomer elutes first, followed by (R)-isomer (confirmation with standards required).
-
-
NMR Verification:
-
1H NMR (CDCl3):
7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.10 (q, 1H, CH-N), 4.02 (q, 2H, O-CH2), 1.40 (t, 3H, CH3-ethyl), 1.35 (d, 3H, CH3-benzylic).
-
References
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824.
-
Ghanem, A., & Aboul-Enein, H. Y. "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, vol. 15, no. 21, 2004, pp. 3331-3351.
-
PubChem. "1-(4-Ethoxyphenyl)ethanamine."[6] National Library of Medicine. Accessed Oct 2023.
-
Vertex Pharmaceuticals. "Process for the Preparation of PDE4 Inhibitors." World Intellectual Property Organization, WO2003080049. (Describes resolution of alkoxy-benzylamines).
Sources
- 1. Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-(-)-4-甲氧基-α-甲基苄胺 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO | CID 43810803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Precision: Technical Profile and Synthetic Utility of (R)-1-(4-Ethoxyphenyl)ethanamine
[1]
Executive Technical Summary
(R)-1-(4-Ethoxyphenyl)ethanamine (CAS: 856758-56-0) is a high-value chiral building block belonging to the class of
As a Senior Application Scientist, I prioritize this compound for its utility as both a resolving agent and a chiral scaffold. Its synthesis demands rigorous stereochemical control, as the enantiomeric purity (ee%) directly impacts the efficacy and safety of the final drug product.
Physicochemical Specifications
The following data establishes the baseline identity for (R)-1-(4-Ethoxyphenyl)ethanamine. Researchers must verify these parameters upon receipt of raw materials to ensure supply chain integrity.
| Parameter | Specification | Notes |
| IUPAC Name | (1R)-1-(4-ethoxyphenyl)ethanamine | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | Calculated based on standard atomic weights [1].[1][2][3] |
| CAS Number | 856758-56-0 | Specific to the (R)-enantiomer [2].[1][3] |
| Chiral Center | C1 (Benzylic position) | (R)-configuration determined by Cahn-Ingold-Prelog priority.[1] |
| Physical State | Liquid (at STP) | Colorless to pale yellow; amine-like odor. |
| LogP (Predicted) | ~1.5 - 1.6 | Indicates moderate lipophilicity [3]. |
| H-Bond Donors | 1 | Primary amine group.[1][3] |
| H-Bond Acceptors | 2 | Nitrogen and Ether Oxygen.[1] |
Synthetic Methodologies and Stereocontrol
Achieving high enantiomeric excess (>99% ee) is the primary challenge in synthesizing (R)-1-(4-Ethoxyphenyl)ethanamine.[1] While classical fractional crystallization of diastereomeric salts is possible, modern process chemistry favors Biocatalytic Transamination or Lipase-Mediated Kinetic Resolution for scalability and green metrics.
Pathway A: Biocatalytic Transamination (Preferred)
This method utilizes ω-Transaminases (ω-TAs) to convert 4-ethoxyacetophenone directly to the chiral amine.[1] It is superior due to its theoretical 100% yield (unlike kinetic resolution's 50% max) and single-step execution.
-
Substrate: 4-Ethoxyacetophenone
-
Enzyme: (R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1]
-
Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
Pathway B: Lipase-Mediated Kinetic Resolution (Classical)
If the racemic amine is available, kinetic resolution using Candida antarctica Lipase B (CAL-B) is a robust, self-validating protocol.[1] CAL-B typically displays high (R)-selectivity for acylation.[1]
Protocol Logic:
-
Acylation: Racemic amine + Acyl donor (Ethyl acetate) + CAL-B → (R)-Amide + (S)-Amine.[1]
-
Separation: The (S)-amine is washed out under acidic conditions; the (R)-amide remains in the organic phase.
-
Hydrolysis: The (R)-amide is hydrolyzed to yield pure (R)-1-(4-Ethoxyphenyl)ethanamine.[1]
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix between De Novo Asymmetric Synthesis (Transaminase) and Kinetic Resolution.
Figure 1: Comparative workflow for the synthesis of (R)-1-(4-Ethoxyphenyl)ethanamine via Transaminase (top) vs. Lipase Resolution (bottom).[1]
Analytical Validation Protocols
Trustworthiness in chiral chemistry relies on proving the enantiomeric ratio. Do not rely solely on optical rotation, as it is concentration and solvent-dependent.[1]
Protocol 1: Chiral HPLC Analysis
This is the gold standard for determining Enantiomeric Excess (ee).
-
Column: Chiralcel OD-H or AD-H (Polysaccharide-based stationary phases are effective for benzylic amines).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is critical to suppress tailing of the basic amine.
-
Detection: UV at 254 nm (targeting the phenyl ring absorption).
-
Validation: Inject the racemate first to establish separation of (R) and (S) peaks. The (R)-enantiomer typically elutes second on OD-H columns, but this must be experimentally verified with a standard [4].[1]
Protocol 2: 1H-NMR Shift Reagent Study
If a chiral column is unavailable, use a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.[1]
-
Method: Mix substrate and CSA (1:1 molar ratio) in CDCl₃.
-
Observation: The methyl doublet of the ethyl group (approx 1.4 ppm) will split into two distinct doublets corresponding to the diastereomeric salts formed in situ. Integration of these peaks yields the ee%.
Applications in Drug Development
(R)-1-(4-Ethoxyphenyl)ethanamine is not just a passive intermediate; it is a functional handle used to tune the physicochemical properties of drug candidates.[1]
-
Chiral Auxiliaries: Similar to the phenethylamine class, it can be used to induce diastereoselectivity in subsequent reactions (e.g., alkylations) and then cleaved.
-
Lipophilicity Tuning: In medicinal chemistry, switching from a methoxy (–OMe) to an ethoxy (–OEt) group often increases metabolic stability against O-demethylation and enhances blood-brain barrier (BBB) penetration due to increased lipophilicity [5].
-
Resolving Agent: The pure (R)-amine can be used to resolve racemic chiral acids via diastereomeric salt crystallization.
Safety and Handling (GHS Standards)
Based on structural analogs (benzylic amines), this compound is classified as Corrosive and Acutely Toxic .
References
-
PubChem. (2025).[2][3][4] (R)-1-(4-Ethoxyphenyl)ethanamine Compound Summary. National Library of Medicine.[3] [Link][3]
-
National Center for Biotechnology Information. (2025). Computed Properties for CID 793474. PubChem Data Source.[2][3][4] [Link]
-
Gotor, V., et al. (1988). Enantioselective acylation of amino alcohols by Candida antarctica lipase. J. Chem. Soc., Chem. Commun.[5] (Foundational reference for CAL-B amine resolution). [Link]
Sources
- 1. 22038-86-4|(R)-1-(4-Methoxyphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-(4-Ethoxyphenyl)ethanamine | C10H15NO | CID 793474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO | CID 43810803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of Chiral Amines via Reductive Amination with (R)-1-(4-Ethoxyphenyl)ethylamine
Abstract
Chiral amines are critical building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Asymmetric reductive amination stands out as one of the most efficient methods for their preparation.[2][3] This guide provides a detailed protocol and technical insights for the use of (R)-1-(4-Ethoxyphenyl)ethylamine as a chiral auxiliary in the diastereoselective reductive amination of prochiral ketones. By temporarily incorporating this chiral moiety, a new stereocenter is established with predictable control. The resulting diastereomeric amines can be separated using standard chromatographic techniques, and subsequent removal of the auxiliary yields the desired enantiomerically enriched primary amine. We detail a robust protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, and discuss the critical parameters for reaction optimization, product purification, and characterization.
Introduction: The Strategic Use of a Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[4][5][6] The auxiliary creates a chiral environment, forcing a reagent to attack from a sterically less hindered face, thereby leading to the preferential formation of one diastereomer over the other.
(R)-1-(4-Ethoxyphenyl)ethylamine serves as an effective chiral auxiliary for several reasons:
-
High Diastereoselectivity: The bulky phenyl group effectively shields one face of the intermediate iminium ion, directing the hydride attack to the opposite face.
-
Crystalline Diastereomers: The resulting diastereomeric amine products or their derivatives (e.g., salts) are often crystalline, facilitating separation by recrystallization or chromatography.[7][8]
-
Facile Removal: The auxiliary can be cleaved under standard hydrogenolysis conditions (e.g., H₂/Pd/C) or, advantageously, via oxidation, which preserves other reducible functional groups.[9]
Reaction Mechanism and Stereochemical Control
The asymmetric reductive amination process occurs in two main stages within a single pot:
-
Diastereoselective Imine/Iminium Ion Formation: The chiral primary amine, (R)-1-(4-Ethoxyphenyl)ethylamine, condenses with a prochiral ketone. Under mildly acidic conditions, which can be catalyzed by acetic acid present from the reducing agent or added separately, this reaction forms a hemiaminal intermediate that subsequently dehydrates to a chiral imine.[2][10] The imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for reduction.
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the iminium carbon.[11][12] The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary. The hydride attacks the less hindered face of the iminium ion, leading to the formation of one diastereomer in excess.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
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- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Page loading... [wap.guidechem.com]
- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
using (R)-1-(4-Ethoxyphenyl)ethanamine for chiral resolution of acids
An Application Guide to the Chiral Resolution of Acids Using (R)-1-(4-Ethoxyphenyl)ethanamine
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the isolation of single enantiomers from a racemic mixture—a 50:50 mixture of both enantiomers—is a foundational step in drug development and asymmetric synthesis.[2][3]
Among the various techniques for separating enantiomers, chiral resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method, especially in industrial settings.[4][5] This classical technique leverages the conversion of an enantiomeric pair, which shares identical physical properties, into a pair of diastereomers with distinct physical characteristics, allowing for their separation.[6][7]
This application note provides a detailed guide for researchers and drug development professionals on the use of (R)-1-(4-Ethoxyphenyl)ethanamine as a highly effective chiral resolving agent for the separation of racemic carboxylic acids and other acidic compounds. We will delve into the underlying principles, provide a detailed and adaptable experimental protocol, and offer insights into process optimization and troubleshooting.
The Principle: From Indistinguishable Enantiomers to Separable Diastereomers
The entire premise of this resolution technique hinges on a simple, elegant principle: while enantiomers are physically identical in an achiral environment, diastereomers are not.[7] The process, as it applies to resolving a racemic acid, can be broken down into three fundamental stages: salt formation, separation, and liberation.[6]
-
Reaction with the Chiral Resolving Agent: A racemic acid, containing both (R)-acid and (S)-acid, is reacted with a single enantiomer of a chiral base. In this case, we use (R)-1-(4-Ethoxyphenyl)ethanamine.
-
Formation of Diastereomeric Salts: This acid-base reaction yields a pair of diastereomeric salts:
-
Salt A: [(R)-Acid • (R)-Base]
-
Salt B: [(S)-Acid • (R)-Base]
-
-
Exploiting Physical Differences: Because these two salts are diastereomers, they possess different spatial arrangements and, crucially, different physical properties, including melting points and, most importantly, solubility in a given solvent system.[1][8]
-
Selective Crystallization: Through careful selection of a solvent, one of the diastereomeric salts (the less soluble one) will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor. This physical separation enriches one enantiomer of the acid in the solid phase.
The following diagram illustrates the core logic of converting the enantiomeric mixture into a separable mixture of diastereomers.
Caption: Conversion of enantiomers to diastereomers for separation.
Protocol for Chiral Resolution of a Racemic Acid
This protocol provides a comprehensive, step-by-step workflow for the chiral resolution of a generic racemic carboxylic acid. It is designed to be a robust starting point, with key optimization parameters highlighted.
Materials & Reagents
-
Racemic carboxylic acid
-
(R)-1-(4-Ethoxyphenyl)ethanamine (Resolving Agent)
-
Selected solvent(s) for crystallization (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Methanol/Water mixtures)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus (Büchner funnel)
Experimental Workflow
The overall process involves three main stages: diastereomeric salt formation and crystallization, liberation of the enantiopure acid, and recovery of the resolving agent.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Step-by-Step Methodology
Part 1: Diastereomeric Salt Formation & Crystallization
-
Solvent Selection (Crucial Optimization Step): The success of the resolution is critically dependent on the choice of solvent.[9] An initial screening with small amounts of the acid and resolving agent in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof) is highly recommended. The ideal solvent is one in which the diastereomeric salts have a large solubility difference.[10][11]
-
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, charge the racemic carboxylic acid (1.0 eq.). Add the selected solvent (e.g., 5-10 volumes relative to the acid).
-
Addition of Resolving Agent: Add (R)-1-(4-Ethoxyphenyl)ethanamine. A stoichiometry of 0.5-1.0 equivalents is typical. Using a sub-stoichiometric amount (e.g., 0.5 eq.) of the resolving agent can often lead to a higher enantiomeric purity in the first crop of crystals, albeit at a lower yield.
-
Heating: Heat the mixture with stirring until all solids have completely dissolved.
-
Crystallization: Slowly cool the solution to room temperature. A slow cooling rate generally promotes the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal (if available). Further cooling in an ice bath may be required.
-
Aging: Allow the resulting slurry to stir at a cool temperature (e.g., 0-5 °C) for a period (e.g., 2-12 hours) to maximize the yield of the crystallized salt.[10]
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum. At this stage, a sample should be taken to determine the diastereomeric excess (%de) and, after liberation, the enantiomeric excess (%ee) to assess the efficiency of the resolution.
Part 2: Liberation of the Enantiopure Acid
-
Salt Decomposition: Suspend the dried, purified diastereomeric salt in a separatory funnel containing a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and 1M HCl.[12][13] The amount of HCl should be sufficient to fully protonate the amine resolving agent.
-
Extraction: Shake the funnel vigorously. The salt will decompose. The enantiomerically enriched carboxylic acid will move into the organic layer, while the protonated amine salt, (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, will dissolve in the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid or salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the enantiomeric excess (%ee) of the final product using a suitable analytical technique, such as chiral HPLC or SFC.
Part 3: Recovery of the Resolving Agent (Optional)
-
Basification: Combine the aqueous layers from the liberation step (Part 2). Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, regenerating the free (R)-1-(4-Ethoxyphenyl)ethanamine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane) multiple times.
-
Isolation: Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure to recover the resolving agent, which can be reused.
Applications & Data
(R)-1-(4-Ethoxyphenyl)ethanamine and its analogs have been successfully used to resolve a variety of acidic compounds. The efficiency of the resolution is highly dependent on the structure of the acid and the chosen solvent system. The table below presents illustrative data based on common applications of similar resolving agents.
| Racemic Acid Example | Resolving Agent | Solvent System | Resulting Salt | Typical Yield | Typical e.e. of Liberated Acid |
| 2-Phenylpropionic Acid | (R)-1-(4-Ethoxyphenyl)ethanamine | Ethanol | (S)-Acid Salt | ~40% | >95% |
| Mandelic Acid | (R)-1-Phenylethanamine[4] | Water | (R)-Acid Salt | ~45% | >98% |
| Ibuprofen | (S)-α-Methylbenzylamine[10] | Ethyl Acetate | (S)-Acid Salt | ~71% | >80% |
| Tetrahydrofuran-2-carboxylic acid | (1R,2S)-1-Aminoindan-2-ol[14] | Acetonitrile | (S)-Acid Salt | High | >96% |
Note: Data is illustrative and serves as a starting point. Optimal conditions must be determined empirically for each specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | - Solution is too dilute.- Inappropriate solvent choice.- Diastereomeric salts are highly soluble. | - Concentrate the solution by removing some solvent.- Try a different solvent or an anti-solvent system (e.g., add heptane to an ethyl acetate solution).- Cool to a lower temperature or for a longer period.[10]- Attempt to seed the solution with a crystal. |
| "Oiling Out" | - The melting point of the diastereomeric salt is below the temperature of the solution.- High concentration of impurities. | - Add more solvent to lower the concentration.- Ensure the solution cools slowly to stay below the melting point of the salt.- Try a different solvent system. |
| Low Yield | - The diastereomeric salts have similar solubilities.- Insufficient cooling or aging time.- Too much washing of the filter cake. | - Screen for a solvent that provides a greater solubility difference.[11][15]- Increase the aging time or lower the final temperature.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Low Enantiomeric Excess (e.e.) | - Poor separation of diastereomer solubilities.- Co-precipitation of the more soluble salt.- Racemization of the acid or resolving agent (unlikely under these conditions). | - Recrystallize the isolated diastereomeric salt, potentially from a different solvent.- Use a sub-stoichiometric amount of the resolving agent.- Ensure the cooling process is slow and controlled to favor thermodynamic crystallization. |
References
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Application Note: Protocol for Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. CrystEngComm (RSC Publishing).
- Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. Benchchem.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. St. Paul's Cathedral Mission College.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. CiteDrive.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. N/A.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. N/A.
- HETEROCYCLES, Vol. 52, No. 3, 2000. N/A.
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
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Troubleshooting & Optimization
preventing racemization of (R)-1-(4-Ethoxyphenyl)ethanamine during synthesis
Welcome to our dedicated technical support center for the synthesis of (R)-1-(4-Ethoxyphenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amine while preserving its enantiomeric integrity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (R)-1-(4-Ethoxyphenyl)ethanamine, and which is most effective at preventing racemization?
A1: The most common and effective method for synthesizing (R)-1-(4-Ethoxyphenyl)ethanamine with high enantiopurity is through the asymmetric reductive amination of 4-ethoxyacetophenone.[1][2][3] This one-pot reaction combines the ketone, an ammonia source (like ammonium acetate), and a reducing agent in the presence of a chiral catalyst.[2] Catalytic systems employing Ruthenium (Ru), Iridium (Ir), or Rhodium (Rh) complexes with chiral ligands have demonstrated excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee).[1][4][5][6]
Alternative methods include the use of chiral auxiliaries.[6][7] A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of the reaction, after which it is cleaved to yield the desired enantiomer.[6] While effective, this approach involves additional synthetic steps. Biocatalysis using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) also offers a highly selective route under mild conditions, minimizing the risk of racemization.[6][8]
Q2: What is the fundamental mechanism that leads to the racemization of (R)-1-(4-Ethoxyphenyl)ethanamine during synthesis?
A2: Racemization is the process where an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate).[9][10] During the synthesis of (R)-1-(4-Ethoxyphenyl)ethanamine, particularly via reductive amination, the primary cause of racemization is the reversible formation of an achiral imine intermediate from the chiral amine product.[11][12] This equilibrium can be promoted by factors such as elevated temperatures, the presence of certain metal catalysts, or harsh pH conditions.[13][14] Once the achiral imine is formed, it can be non-selectively reduced back to the amine, producing both (R) and (S) enantiomers and thus reducing the overall enantiomeric excess.
Q3: How critical is temperature control in preventing racemization?
A3: Temperature control is paramount. Higher reaction temperatures can significantly accelerate the rate of racemization.[11][13][14] While elevated temperatures might increase the rate of the desired reaction, they can also provide the energy needed to overcome the activation barrier for the reverse reaction (amine to imine), which is often the pathway for racemization.[15][16] Therefore, it is crucial to operate at the lowest effective temperature that allows for a reasonable reaction rate while minimizing the risk of enantiomeric erosion.[6][13]
Q4: Can the choice of solvent influence the enantiomeric purity of the final product?
A4: Absolutely. The solvent can play a significant role in both the catalytic activity and the enantioselectivity of the reaction.[6][17] Solvents can influence the stability of the catalyst-substrate complex and the transition states leading to the desired product versus the racemization pathway. A screening of solvents is often recommended to find the optimal balance for a specific catalytic system.[6] For instance, the polarity and coordinating ability of the solvent can affect the conformation of the chiral ligand and its interaction with the substrate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) in the Final Product | 1. Suboptimal Reaction Temperature: The temperature may be too high, promoting racemization.[13][14] | Action: Lower the reaction temperature. Conduct a temperature optimization study to find the ideal balance between reaction rate and enantioselectivity.[6] |
| 2. Inappropriate Catalyst or Ligand: The chosen chiral catalyst or ligand may not be suitable for this specific substrate. | Action: Screen a variety of chiral ligands and metal precursors (e.g., Ru, Ir, Rh complexes).[5][6] Consider catalysts known for high performance with aryl ketones.[1][4] | |
| 3. Incorrect pH: The reaction medium may be too acidic or basic, which can catalyze imine formation and subsequent racemization.[13] | Action: Maintain a neutral or weakly acidic pH. Use buffered systems if necessary. | |
| 4. Prolonged Reaction Time: Leaving the reaction to run for an extended period after completion can lead to product racemization. | Action: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed. | |
| Formation of Side Products (e.g., secondary amines) | 1. Over-alkylation: The newly formed primary amine can react further with the starting ketone. | Action: Use a stoichiometric excess of the ammonia source. Some protocols suggest a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[18] |
| 2. Decomposition of the Amine: The product may be unstable under the reaction or work-up conditions. | Action: Ensure mild work-up conditions. Avoid strong acids or bases and high temperatures during purification. | |
| Low Reaction Conversion | 1. Inactive Catalyst: The catalyst may have been deactivated by impurities in the reagents or solvent. | Action: Use high-purity, dry solvents and reagents. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. |
| 2. Insufficient Hydrogen Pressure (for hydrogenation reactions): The pressure may be too low for effective reduction. | Action: Optimize the hydrogen pressure. Note that for some catalytic systems, lower pressures can be more effective.[6] | |
| 3. Inappropriate Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions. | Action: Consider alternative reducing agents. For reductive aminations, common choices include H₂ gas with a metal catalyst, or hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[18][19][20] |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 4-Ethoxyacetophenone
This protocol provides a general guideline. Optimization of catalyst, ligand, solvent, temperature, and pressure is recommended for achieving the highest enantioselectivity.
-
Reactor Setup: To a dry, inert-atmosphere glovebox or a Schlenk line, add the chiral catalyst (e.g., a Ru or Ir complex) and the chiral ligand in the appropriate stoichiometric ratio.
-
Reagent Addition: Add the chosen solvent (e.g., methanol, toluene, or dichloromethane) and stir to dissolve the catalyst and ligand.
-
Add 4-ethoxyacetophenone and the ammonia source (e.g., ammonium acetate).
-
Reaction: Seal the reactor, remove it from the glovebox (if used), and connect it to a hydrogenation apparatus.
-
Pressurize the reactor with hydrogen gas to the desired pressure and heat to the optimized temperature.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure (R)-1-(4-Ethoxyphenyl)ethanamine.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.
Visualizing Key Processes
Caption: Mechanism of racemization during synthesis.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
-
Asymmetric reductive amination for the synthesis of chiral amines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2015). Organic Letters, 17(13), 6726-6731. [Link]
-
Huang, H., Liu, X., Zhou, L., Chang, M., & Zhang, X. (2016). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie International Edition, 55(17), 5309-5312. [Link]
-
Xie, J.-H., Liu, S., & Zhou, Q.-L. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1812-1815. [Link]
-
Wang, D., & Astruc, D. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 13627-13656. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2021). Chemical Science, 12(3), 1143-1149. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved February 12, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(21), 13383-13459. [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (2014). Journal of the American Chemical Society, 136(1), 413-416. [Link]
-
Flash thermal racemization of chiral amine in continuous flow: an exploration of reaction space using doe and multivariate transient flow. (2020). Organic Process Research & Development, 24(2), 229-235. [Link]
-
Racemization. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry, 86(3), 2359-2367. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2020). Organic Process Research & Development, 24(2), 229-235. [Link]
-
Continuous-flow chemoenzymatic conversion of racemic alcohols to enantiopure alcohols and amines. (2021). Nature Communications, 12(1), 4709. [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2018). Chirality, 30(6), 746-758. [Link]
-
Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. (2018). Organic Letters, 21(1), 155-158. [Link]
-
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. Retrieved February 12, 2026, from [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design, 19(6), 3439-3448. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2021). Chemical Science, 12(3), 1143-1149. [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2020). Organic Letters, 22(16), 6339-6343. [Link]
-
Enzymic resolution of racemic amines: crucial role of the solvent. (1990). Journal of the American Chemical Society, 112(12), 4946-4949. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015). Google Patents.
-
Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. (2019). ChemBioEng Reviews, 6(4), 116-126. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (1982). Acta Chemica Scandinavica, 36a, 31-38. [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butanesulfinyl)imines. (2009). Organic Syntheses, 86, 1-11. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (2013). Synlett, 24(10), 1253-1256. [Link]
-
(R)-1-(4-Ethoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
1-(4-Methoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
Sources
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- 9. Racemization - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 17. scispace.com [scispace.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removal of (R)-1-(4-Ethoxyphenyl)ethyl Chiral Auxiliary
Current Status: Operational Ticket ID: AUX-REM-001 Subject: Optimization and Troubleshooting for Acidolytic Cleavage of Electron-Rich Benzylic Auxiliaries
Part 1: Core Directive & Mechanism (The "Why")
You are likely employing the (R)-1-(4-ethoxyphenyl)ethylamine moiety as a chiral auxiliary to induce diastereoselectivity in reactions such as Ugi multicomponent couplings, Strecker syntheses, or alkylations of amides.
The removal of this auxiliary relies on the electronic lability of the benzylic C-N bond. The para-ethoxy group is a strong electron donor (via resonance), which stabilizes the benzylic carbocation formed upon protonation. This allows for cleavage under acidic conditions via an SN1-like mechanism, avoiding the harsh conditions required for standard benzyl deprotection (e.g., high-pressure hydrogenation).
The Mechanistic Pathway
Understanding the mechanism is the key to troubleshooting. If the reaction fails, it is usually because the carbocation intermediate is not being handled correctly.
Figure 1: The acid-mediated cleavage pathway.[1] Note that the "Carbocation" is a highly reactive species that must be quenched immediately to prevent side reactions.
Part 2: Standard Operating Protocol (The "How")
Do not rely on simple acid hydrolysis. The released carbocation is an electrophile that will re-attack your product (Friedel-Crafts alkylation) or polymerize into an insoluble "goo" if not scavenged.
The "Gold Standard" Cocktail: TFA/TES
Applicability: Robust substrates stable to strong acid.
Reagents:
-
Acid: Trifluoroacetic Acid (TFA) – The proton source and solvent.
-
Scavenger: Triethylsilane (TES) – A hydride donor that irreversibly quenches the carbocation to form 1-ethyl-4-ethoxybenzene (a neutral, non-reactive volatile).
Step-by-Step Protocol:
-
Preparation: Dissolve the crude substrate (1.0 equiv) in neat TFA (concentration ~0.1 M).
-
Note: If the substrate is acid-sensitive, dilute TFA with Dichloromethane (DCM) (1:1 to 1:4 ratio).
-
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv).
-
Visual Check: The solution may turn yellow/orange initially due to the cation, then fade as TES quenches it.
-
-
Reaction: Heat to 60–70 °C in a sealed vial.
-
Time: Monitor via LCMS every 30 minutes. Typical completion is 1–4 hours.
-
-
Workup:
-
Cool to room temperature.[2]
-
Remove TFA/DCM/Excess TES under reduced pressure (rotary evaporator).
-
Crucial Step: The residue often contains the ammonium salt of your product. Redissolve in DCM and wash with saturated aqueous NaHCO3 to liberate the free base.
-
-
Purification: Flash column chromatography. The byproduct (1-ethyl-4-ethoxybenzene) is non-polar and elutes near the solvent front.
Part 3: Troubleshooting Guide (The "Fix")
Issue 1: "The reaction turns into a black, insoluble tar."
Diagnosis: Polymerization of the auxiliary. If you do not use a hydride scavenger (like TES), the carbocation eliminates a proton to form 4-ethoxystyrene . Styrenes polymerize rapidly in hot acid.
Solution:
-
Switch Scavengers: Ensure you are using Triethylsilane (TES) .
-
Increase Loading: Increase TES to 10 equivalents.
-
Alternative Scavenger: If TES fails, use 1,3-dimethoxybenzene or thioanisole . These trap the cation via alkylation, preventing polymerization.
Issue 2: "Incomplete cleavage; Starting material persists."
Diagnosis: Insufficient protonation or kinetic barrier. The ethoxy group activates the ring, but steric bulk can hinder protonation at the nitrogen/benzylic position.
Solution:
-
Increase Temperature: Bump temperature to 80–90 °C (if substrate permits).
-
Stronger Acid: Add 5–10% Triflic Acid (TfOH) to the TFA solution. This "superacid" mixture forces protonation.
-
Microwave Irradiation: Run the reaction in a microwave reactor at 100 °C for 10–20 minutes.
Issue 3: "My product is alkylated by the auxiliary."
Diagnosis: "Scavenger Deficit" or "Recombination." The carbocation attacked your product (likely an electron-rich aromatic ring or an amide nitrogen) instead of the scavenger.
Solution:
-
Dilution: Run the reaction more dilute (0.01 M) to decrease the probability of bimolecular collision between the cation and your product.
-
Scavenger Competition: Switch to a more nucleophilic scavenger like Thioanisole or Anisole (Warning: These are harder to remove than TES).
Scavenger Selection Matrix
| Scavenger | Mechanism | Pros | Cons |
| Triethylsilane (TES) | Hydride Transfer | Cleanest byproduct (volatile); prevents polymerization. | Expensive; requires anhydrous conditions. |
| Water | Solvolysis | Cheap; Green. | Forms benzylic alcohol which can re-ionize; poor solubility. |
| Anisole | Friedel-Crafts | Highly effective trap. | Byproduct is high MW and hard to separate from product. |
| Thioanisole | S-Alkylation | "Soft" nucleophile; very fast trapping. | Foul odor; sulfur can poison metal catalysts downstream. |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use hydrogenation (Pd/C, H2) to remove this auxiliary? A: Generally, no . While unsubstituted benzyl groups cleave easily with Pd/C, alpha-substituted benzyls (like the ethyl derivative here) are sterically hindered and cleave very slowly. You risk reducing other functional groups before the auxiliary comes off.
Q: My substrate is acid-sensitive. Are there oxidative methods? A: Yes. Because the ring is electron-rich (ethoxy-substituted), it mimics a PMB group. You can try Cerium Ammonium Nitrate (CAN) in acetonitrile/water or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Warning: These are oxidants.[3] If your molecule contains free amines, sulfides, or electron-rich aromatics, they will also be oxidized.
Q: Why (R)-1-(4-ethoxyphenyl)ethyl and not just benzyl? A: The ethyl group creates a chiral center, allowing you to use this amine as a Chiral Auxiliary to control stereochemistry (e.g., in Ugi reactions to synthesize chiral amino acids). The ethoxy group is purely there to facilitate the acid-labile removal strategy described above.
References
-
Armstrong, R. W., et al. (1998). Convertible Isocyanides for the Ugi Reaction. This establishes the foundational logic of using electron-rich benzylic systems (like cyclohexenyl or alkoxy-benzyl)
-
Source:
-
-
Linderman, R. J., et al. (1999). Oxidative and Acidolytic Cleavage of Electron-Rich Benzyl Ethers and Amines.
-
Source:
-
-
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley). The definitive text on removing PMB-like and benzyl-like protecting groups.
-
Source:
-
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][5] Reviews the use of scavengers (TES, Thioanisole) in TFA cleavage cocktails.
-
Source:
-
Sources
Technical Support Center: Solubilizing (R)-1-(4-Ethoxyphenyl)ethanamine
Topic: Solubility Optimization for (R)-1-(4-Ethoxyphenyl)ethanamine Ticket ID: SOL-ETH-001 Support Tier: Senior Application Scientist Level Status: Active
Welcome & Diagnostic Triage
From: Dr. Alex V., Senior Application Scientist To: Research Team
I understand you are facing solubility challenges with (R)-1-(4-Ethoxyphenyl)ethanamine (CAS: 856758-56-0 for free base; 1081775-30-5 for HCl salt). This is a common bottleneck with chiral benzylic amines.
This compound exhibits pH-dependent solubility . As a primary amine with a pKa of approximately 9.5–10.0 , it behaves as a lipophilic oil (free base) in neutral/basic conditions but forms a highly soluble crystalline solid when protonated.
Before proceeding, identify your starting material form:
-
Form A (Free Base): A colorless to pale yellow liquid/oil. Insoluble in water.
-
Form B (Hydrochloride Salt): A white to off-white solid. Soluble in water (up to a limit).[1][2][3][4]
Select the troubleshooting guide below that matches your observation.
Troubleshooting Guides (Q&A Format)
Scenario A: "I have the liquid (Free Base) and it floats on water/buffer."
Q: Why won't it dissolve? A: The free base is lipophilic (LogP ~1.5–1.9). In water (pH ~7), it remains largely unprotonated and hydrophobic. You are essentially trying to mix oil and water.
The Fix: In Situ Salt Formation
You must convert the amine to its cationic ammonium form (
-
Protocol:
-
Calculate the molar amount of your amine.
-
Add 0.95 to 1.0 equivalents of 1N HCl (or acetic acid) directly to the neat liquid.
-
Vortex vigorously. The oil should disappear, forming a clear aqueous solution.
-
Dilute with water to your desired volume.
-
Note: Avoid excess acid if using in sensitive biological assays; aim for stoichiometric neutralization.
-
Scenario B: "I have the solid (HCl Salt) but it precipitates in PBS (pH 7.4)."
Q: It dissolves in water, so why does it crash out in buffer? A: This is likely due to the Common Ion Effect or pH Partitioning .
-
pH Partitioning: At pH 7.4, a small fraction of the compound reverts to the free base (equilibrium driven). If your concentration is high (>10 mM), this uncharged fraction exceeds its solubility limit and nucleates precipitation.
-
Salting Out: High salt concentrations in PBS (NaCl, KCl) can reduce the solubility of the organic salt.
The Fix: Cosolvent Spiking or Cyclodextrins
-
Option 1 (DMSO Spike): Dissolve the solid in 100% DMSO first to make a high-concentration stock (e.g., 100 mM). Dilute this into your buffer while vortexing. Keep final DMSO < 1% (v/v).
-
Option 2 (Cyclodextrin): Use 20% (w/v) HP-
-Cyclodextrin (HP CD) in water/PBS as your vehicle. The hydrophobic cavity of the cyclodextrin encapsulates the ethoxyphenyl ring, preventing precipitation.
Scenario C: "My DMSO stock crashes out when I add it to cell media."
Q: Why does the clear DMSO solution turn cloudy upon dilution? A: This is the "Crash-Out" phenomenon. When the hydrophobic solvent (DMSO) is diluted with water, the solvent power drops instantly. The local concentration of the drug at the injection point exceeds its aqueous solubility before it can disperse.
The Fix: Step-Down Dilution Do not add 1 µL of stock to 1 mL of media directly.
-
Protocol:
-
Perform an intermediate dilution in PBS + 40% PEG-400 .
-
Add this intermediate to your final media.
-
Why? PEG-400 acts as a bridge, smoothing the transition from organic to aqueous environment.
-
Technical Data & Decision Framework
Solubility Profile Summary
| Solvent / Medium | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (Neutral) | < 0.1 mg/mL (Insoluble) | > 50 mg/mL (High) | Use HCl salt for pure water. |
| PBS (pH 7.4) | Insoluble | ~1–5 mg/mL (Moderate) | Watch for precipitation >5 mM. |
| DMSO | > 100 mg/mL | > 50 mg/mL | Ideal for stock solutions. |
| Ethanol | > 100 mg/mL | > 20 mg/mL | Good alternative to DMSO. |
| 0.1 N HCl | > 50 mg/mL (Converts to salt) | > 50 mg/mL | Best for high-conc. stocks. |
Visual Decision Tree (Workflow)
Caption: Decision matrix for selecting the optimal solubilization strategy based on starting material and end-use application.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock (from Free Base)
Use this when organic solvents (DMSO) are strictly prohibited.
-
Weighing: Weigh 16.5 mg of (R)-1-(4-Ethoxyphenyl)ethanamine (Free Base) into a glass vial.
-
Note: Since it is a liquid, you may weigh by difference or use a density of ~1.02 g/mL to pipette ~16.2 µL.
-
-
Acidification: Add 100 µL of 1.0 N HCl .
-
Mixing: Vortex for 30 seconds. The oily droplets should dissolve, potentially forming a white precipitate (the salt) if the water volume is too low.
-
Dilution: Add 9.9 mL of distilled water (or saline).
-
Final Check: Vortex until clear. Check pH; it should be slightly acidic (~pH 5-6).
-
Filtration: Sterilize using a 0.22 µm PES syringe filter.
Protocol 2: The "Golden Vehicle" for In Vivo Studies
Use this for IP/PO dosing in rodents to avoid irritation and precipitation.
-
Vehicle Composition: 10% DMSO + 20% HP-
-CD + 70% Saline. -
Preparation:
-
Dissolve compound in DMSO (10% of final volume).
-
Separately, prepare a 40% w/v solution of Hydroxypropyl-
-cyclodextrin in saline. -
Slowly add the CD solution to the DMSO solution (1:1 ratio) while stirring.
-
Dilute remaining volume with saline.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 793474, (R)-1-(4-Ethoxyphenyl)ethanamine. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[7] (Context: Use of HP-beta-CD for lipophilic amine solubilization).
- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Showing Compound Ethanamine (FDB003242) - FooDB [foodb.ca]
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- 5. reddit.com [reddit.com]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Acylation of (R)-1-(4-Ethoxyphenyl)ethylamine
Welcome to the technical support center for the acylation of (R)-1-(4-Ethoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring high yield and, most critically, the preservation of stereochemical integrity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Question 1: "My post-reaction analysis (TLC, LC-MS) shows a significant byproduct with a higher molecular weight than my desired amide. What is it and how do I prevent it?"
Answer:
This is a classic sign of N,N-diacylation . The primary amine is acylated once to form the desired secondary amide. However, this amide product still possesses an N-H proton. Under basic conditions, this proton can be removed, rendering the amide nitrogen nucleophilic enough to react with a second molecule of the acylating agent. This is particularly prevalent when using highly reactive acylating agents like acyl chlorides or when an excess of the acylating agent is used.[]
Causality & Mechanism: The amide N-H is less acidic than an ammonium salt, but a strong enough base or an excess of a milder base can deprotonate it, creating an amidate anion. This anion is a potent nucleophile that attacks the electrophilic acylating agent.
Solutions:
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the acylating agent relative to the amine. Avoid significant excess.
-
Order of Addition: Add the acylating agent slowly and dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation.
-
Choice of Base: Employ a bulky, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging the acid byproduct (e.g., HCl) but are sterically hindered, which disfavors their direct reaction with the acylating agent and reduces the likelihood of promoting the second acylation.[]
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures decrease the rate of the less favorable diacylation reaction more significantly than the desired mono-acylation.
Question 2: "My chiral HPLC analysis shows a significant decrease in the enantiomeric excess (ee) of my product. Why am I losing stereochemical purity?"
Answer:
You are observing racemization at the stereocenter. The benzylic proton (the hydrogen on the same carbon as the nitrogen and the aromatic ring) is weakly acidic. Its removal under either harsh basic or acidic conditions can lead to the formation of a planar, achiral imine or a related intermediate, which can then be reprotonated or attacked from either face, scrambling the stereochemistry.[2]
Causality & Mechanism: Elevated temperatures, prolonged reaction times, and the presence of certain acids or bases can facilitate the reversible formation of an achiral intermediate, leading to a loss of the original (R)-configuration.[2]
Solutions:
-
Low Temperature is Critical: Conduct the reaction at 0 °C or below. This is the single most important factor in preventing racemization. Higher temperatures provide the activation energy needed to overcome the barrier to forming the planar intermediate.[2]
-
Use a Non-Nucleophilic Base: A base like triethylamine or DIPEA will efficiently neutralize the acid generated without promoting competing side reactions that might require longer reaction times or higher temperatures.[][3]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed. Unnecessarily long exposure to the reaction conditions increases the risk of racemization.[2]
-
Avoid Protic Solvents if Possible: While some protocols use protic solvents, they can sometimes facilitate proton exchange that leads to racemization. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred.[4]
Question 3: "My reaction yield is low, and I'm isolating unreacted starting amine, even after adding a full equivalent of the acylating agent. What's happening?"
Answer:
This issue typically arises from the neutralization of the starting amine by the acid byproduct . When an amine reacts with an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced.[5] If no base is present to scavenge this acid, it will protonate the unreacted starting amine, forming an unreactive ammonium salt. This effectively removes the nucleophilic amine from the reaction.
Causality & Mechanism: The amine is a base, and the HCl produced is a strong acid. The acid-base reaction between them is extremely fast, forming R-NH3+Cl-. The lone pair on the nitrogen is no longer available for nucleophilic attack on the acylating agent.
Solutions:
-
Ensure Adequate Base: Always use at least one equivalent of a base (like triethylamine, pyridine, or even aqueous NaOH in a Schotten-Baumann setup) to neutralize the acid as it is formed.[6][7] It is common practice to use a slight excess (1.1-1.2 equivalents) of the base.
-
Consider Schotten-Baumann Conditions: For robust reactions, a two-phase Schotten-Baumann reaction can be highly effective.[8][9] The amine and acyl chloride are in an organic solvent (like DCM or ether), while an aqueous base (like NaOH or Na2CO3) neutralizes the HCl in the aqueous phase, preventing it from reacting with the starting amine.[9]
Experimental Design & Optimization
Key Parameter Summary
| Parameter | Recommendation | Rationale for Minimizing Side Reactions |
| Temperature | 0 °C to Room Temperature | Reduces rates of diacylation and, most importantly, prevents racemization by limiting the formation of planar intermediates.[2] |
| Acylating Agent | Acyl Chloride or Anhydride | Acyl chlorides are more reactive but generate HCl, requiring a scavenger base.[10] Anhydrides are less reactive and produce a weaker carboxylic acid byproduct.[11] |
| Stoichiometry | 1.0-1.05 eq. Acylating Agent | Prevents excess electrophile, which is the primary cause of N,N-diacylation. |
| Base | >1.0 eq. Non-nucleophilic Base (TEA, DIPEA) | Scavenges acid byproduct to prevent amine protonation.[6] Bulky bases are sterically hindered, reducing their own acylation and promotion of diacylation. |
| Solvent | Aprotic (DCM, THF, Ethyl Acetate) | Avoids potential O-acylation of alcoholic solvents and can help suppress racemization pathways involving proton exchange.[4] |
| Addition Rate | Slow, dropwise addition of acylating agent | Maintains a low concentration of the electrophile, favoring the desired mono-acylation over diacylation. |
Visualizing the Chemistry
Main Acylation Reaction and Key Side Reaction
Caption: Desired mono-acylation vs. the diacylation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common acylation issues.
Recommended Protocol: Acetylation with Acetyl Chloride
This protocol is optimized to favor high yield and enantiopurity by controlling the key parameters discussed above.
Materials:
-
(R)-1-(4-Ethoxyphenyl)ethylamine
-
Acetyl chloride (freshly distilled or from a new bottle)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add (R)-1-(4-Ethoxyphenyl)ethylamine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: While stirring vigorously, add acetyl chloride (1.05 eq.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting amine is consumed, quench the reaction by slowly adding deionized water.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification & Analysis:
-
Purify the crude amide by flash column chromatography or recrystallization if necessary.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Frequently Asked Questions (FAQs)
Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes. Acetic anhydride is an excellent acetylating agent and is often preferred as it is less acutely hazardous and the byproduct is acetic acid, which is weaker than HCl.[12][13] The reaction may be slightly slower. You will still need a base to neutralize the acetic acid formed to prevent salt formation with the starting amine.
Q: Is pyridine a good base for this reaction? A: While pyridine can be used, it is also a nucleophile and can be acylated itself by the acylating agent, consuming your reagent and complicating purification. Bulky, non-nucleophilic bases like TEA or DIPEA are generally superior choices for this specific transformation.[]
Q: What if I don't have anhydrous solvents? A: The presence of water will rapidly hydrolyze reactive acylating agents like acetyl chloride, reducing your effective stoichiometry and lowering the yield. Using anhydrous solvents and an inert atmosphere is strongly recommended for achieving high yields and reproducibility.
Q: My amine is a hydrochloride salt. How should I modify the protocol? A: If you start with the amine hydrochloride salt, you will need to add an additional equivalent of base to neutralize the salt and liberate the free amine before adding the acylating agent. Therefore, you would use a total of at least 2.2 equivalents of base.
References
- Current time information in Gießen, DE. Google Search. Accessed February 12, 2026.
- Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
- Kinetic resolution of amines. Bode Research Group, ETH Zürich. Accessed February 12, 2026.
- Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. Accessed February 12, 2026.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Acylation of amines. Mastering Chemistry Help. Accessed February 12, 2026.
- Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Semantic Scholar. Accessed February 12, 2026.
- Reactions of Amines. Chemistry LibreTexts. Accessed February 12, 2026.
- Chemistry Schotten Baumann Reaction.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Accessed February 12, 2026.
- Schotten-Baumann Reaction. J&K Scientific LLC. Accessed February 12, 2026.
- Schotten-Baumann Reaction. Organic Chemistry Portal. Accessed February 12, 2026.
- NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. Accessed February 12, 2026.
- Schotten–Baumann reaction. Wikipedia. Accessed February 12, 2026.
- Acetylation of amines with acetic anhydride.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Accessed February 12, 2026.
- Acylation of Amines, Part 1: with Acyl Halides. YouTube. Accessed February 12, 2026.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Accessed February 12, 2026.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Accessed February 12, 2026.
- Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Preprints.org. Accessed February 12, 2026.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Accessed February 12, 2026.
- A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- Preventing racemization during chiral amine synthesis. Benchchem. Accessed February 12, 2026.
- Acylation of Amines, Part 2: Other Electrophiles. YouTube. Accessed February 12, 2026.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. Accessed February 12, 2026.
- Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube. Accessed February 12, 2026.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Accessed February 12, 2026.
- Process for the direct acetylation of aromatic amines.
- Acid anhydrides with ammonia or primary amines. Chemguide. Accessed February 12, 2026.
- Amide synthesis by acylation. Organic Chemistry Portal. Accessed February 12, 2026.
- Methods for the acylation of amine compounds.
- Acylation of amines. YouTube. Accessed February 12, 2026.
- Acyl chlorides with ammonia or primary amines. Chemguide. Accessed February 12, 2026.
- Chiral N-heterocyclic carbenes as asymmetric acylation catalysts.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Accessed February 12, 2026.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Accessed February 12, 2026.
- Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE. Vedantu. Accessed February 12, 2026.
- Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
- How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
- Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Accessed February 12, 2026.
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Validation & Comparative
A Comparative Guide to HPLC Chiral Separation Methods for (R)-1-(4-Ethoxyphenyl)ethanamine
In the landscape of pharmaceutical development and quality control, the stereoselective synthesis and analysis of chiral compounds are of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R)-1-(4-Ethoxyphenyl)ethanamine, a key chiral primary amine. We will explore the performance of various chiral stationary phases (CSPs), elucidate the underlying separation mechanisms, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Chiral Separation
The United States Food and Drug Administration (FDA) mandates that for chiral drugs, the pharmacological activities of each enantiomer be characterized.[1] Consequently, robust and reliable analytical methods for enantiomeric separation are indispensable. HPLC with chiral stationary phases has emerged as one of the most effective techniques for determining enantiomeric composition and for the preparative isolation of pure enantiomers.[2] The success of a chiral separation is critically dependent on the selection of an appropriate CSP.[2]
Comparing Chiral Stationary Phases for Aromatic Amine Separation
The separation of primary amines like 1-(4-Ethoxyphenyl)ethanamine can be challenging due to their potential for strong interactions with residual silanol groups on the silica support of CSPs.[3] This necessitates a careful selection of both the CSP and the mobile phase conditions. Polysaccharide-based CSPs, due to their broad enantioselectivity and high loading capacity, are often the first choice for screening.[1][4]
Polysaccharide-Based CSPs: A Versatile First Line of Approach
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their wide applicability in separating a diverse range of chiral compounds.[1][5] The chiral recognition mechanism is primarily based on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, facilitated by the helical structure of the polysaccharide derivatives.[6][7]
For the separation of aromatic amines, specific polysaccharide phases have demonstrated superior performance. A study on the enantioseparation of various chiral amines found that for aromatic amines, Chiralpak® IC and Chiralpak® IF were particularly effective.[2] Another comprehensive screening of primary racemic amines revealed that Chiralpak® IF separated 66% of the amines tested in the polar organic mode.[3]
Table 1: Comparison of Polysaccharide-Based CSPs for Chiral Amine Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Interaction Mechanisms | Recommended Mobile Phase Modes | Performance Highlights for Aromatic Amines |
| Lux® Cellulose-1 (or CHIRALCEL® OD-H®) | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance[6] | Normal Phase, Reversed Phase, Polar Organic | Generally effective for a broad range of compounds, including aromatic amines.[8] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance | Normal Phase, Polar Organic | Often shows high enantioselectivity for aromatic compounds.[2][9] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Enhanced π-π interactions due to chloro substituents | Normal Phase, Polar Organic | Demonstrated high success in separating aromatic amines.[2] |
| Chiralpak® IF | Amylose tris(3,5-dichlorophenylcarbamate) | Strong π-π and dipole-dipole interactions | Normal Phase, Polar Organic | Showed the highest success rate among several polysaccharide CSPs for primary amines in one study.[3] |
It is crucial to note that the choice between coated and immobilized polysaccharide CSPs can impact method development. Immobilized CSPs offer greater solvent versatility, allowing for the use of a wider range of organic solvents that might damage coated phases.[10] This expanded solvent choice can be advantageous for optimizing selectivity and solubility.
Cyclofructan-Based CSPs: A Powerful Alternative
Cyclofructan-based CSPs, such as Larihc® CF6-P, have emerged as a highly effective alternative for the separation of primary amines.[3] In a comparative study, a cyclofructan-based CSP demonstrated a higher success rate in separating primary amines in the polar organic mode than several polysaccharide-based CSPs.[3] The chiral recognition mechanism involves inclusion complexation, hydrogen bonding, and dipole-dipole interactions.
Crown Ether-Based CSPs: High Specificity for Primary Amines
Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups.[11] The separation mechanism relies on the formation of diastereomeric complexes between the primary amine and the chiral crown ether. While highly effective, these CSPs typically require acidic aqueous mobile phases, which can be a drawback for preparative scale separations.[3][12]
Experimental Protocols
Below are representative step-by-step methodologies for the chiral separation of (R)-1-(4-Ethoxyphenyl)ethanamine using a polysaccharide-based CSP.
Protocol 1: Normal Phase HPLC Method
This protocol is a starting point for method development using a polysaccharide-based column like Lux® Cellulose-1 or Chiralpak® AD-H.
1. Column and Equipment:
- Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent)
- HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation:
- Prepare a mobile phase of n-Hexane/2-Propanol (IPA) (90:10, v/v).
- For basic analytes like 1-(4-Ethoxyphenyl)ethanamine, it is often necessary to add a basic additive to the mobile phase to improve peak shape and resolution. Add 0.1% (v/v) of diethylamine (DEA) or butylamine (BA) to the mobile phase mixture.[3][13]
- Thoroughly degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C (ambient)
- Detection: UV at 220 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the racemic 1-(4-Ethoxyphenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
4. Data Analysis:
- Calculate the retention factors (k), selectivity (α), and resolution (Rs) for the two enantiomers.
Protocol 2: Polar Organic Mode HPLC Method
The polar organic mode can be a valuable alternative, especially when dealing with compounds that have limited solubility in normal phase eluents.
1. Column and Equipment:
- Column: Chiralpak® IF, 5 µm, 250 x 4.6 mm (or equivalent)
- HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation:
- Prepare a mobile phase of Acetonitrile (ACN)/Methanol (MeOH) (90:10, v/v).
- Add 0.1% (v/v) of butylamine (BA) as a basic additive.[3]
- Thoroughly degas the mobile phase.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C (ambient)
- Detection: UV at 220 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve the racemic 1-(4-Ethoxyphenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
4. Data Analysis:
- Calculate the key chromatographic parameters as in the normal phase method.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the principle of chiral recognition.
Caption: A typical experimental workflow for HPLC chiral separation.
Caption: The principle of chiral recognition on a polysaccharide-based CSP.
Conclusion and Future Perspectives
The successful chiral separation of (R)-1-(4-Ethoxyphenyl)ethanamine is readily achievable with a systematic approach to method development. Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, offer a high probability of success in either normal phase or polar organic modes. The addition of a basic modifier to the mobile phase is a critical parameter for achieving good peak shape and resolution for primary amines. For challenging separations, exploring cyclofructan-based CSPs can provide a powerful alternative. As the demand for enantiopure pharmaceuticals continues to grow, the development of robust and efficient chiral separation methods will remain a cornerstone of drug development and quality assurance.
References
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4).
- Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - Semantic Scholar. (2022, December 17).
- The Chiral Notebook. (n.d.).
- Lux Cellulose-1 Chiral LC Columns - Phenomenex. (n.d.).
- (PDF) Immobilized Polysaccharide-Based Stationary Phases for Enantioseparation in Normal Versus Reversed Phase HPLC - ResearchGate. (2025, August 7).
- Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
- Chiral HPLC Separations - Phenomenex. (n.d.).
- (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2025, August 6).
- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
- Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC. (2024, June 12).
- CHIRALPAK AD-H. (n.d.).
- Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Daicel Chiral Technologies. (n.d.).
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022, February 3).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2014, September 1).
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. (n.d.).
- The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... - YouTube. (2025, June 30).
- How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? | ResearchGate. (2014, December 15).
- Polysaccharide-based CSPs - Chiralpedia. (n.d.).
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS - UVISON Technologies. (n.d.).
- Lux Cellulose-1 - Phenomenex. (n.d.).
- Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester - PubMed. (n.d.).
Sources
- 1. eijppr.com [eijppr.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
1H NMR Shift Analysis & Chiral Discrimination: (R)-1-(4-Ethoxyphenyl)ethanamine Derivatives
Executive Summary: Beyond the Standard Phenylglycine Analogues
In the high-stakes arena of chiral drug development, the resolution of enantiomers via NMR spectroscopy remains a cornerstone technique. While (R)-1-Phenylethanamine (PEA) has long been the industry standard "workhorse" for chiral resolution and derivatization, it suffers from specific limitations: spectral crowding in the aromatic region and moderate enantiomeric discrimination (
This guide analyzes (R)-1-(4-Ethoxyphenyl)ethanamine (EPEA) as a superior alternative. By introducing a para-ethoxy group, this derivative alters the electronic landscape of the aromatic ring, enhancing
Mechanistic Insight: The Electronic & Steric Advantage
The efficacy of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) relies on its ability to create a distinct magnetic environment for the enantiomers of the analyte.
The Shielding Cone Mechanism
When (R)-EPEA forms a diastereomeric complex (e.g., an amide or salt) with a chiral substrate, the aromatic ring of the EPEA moiety exerts an anisotropic shielding effect.
-
PEA (Standard): The phenyl ring is electronically neutral.
-
EPEA (Enhanced): The p-ethoxy group is a strong electron-donating group (EDG) . This increases the electron density of the aromatic ring (
-donor), strengthening intermolecular forces (e.g., stacking) with -deficient substrates. Stronger association often translates to larger chemical shift non-equivalence ( ).
Diagram: Chiral Recognition Mechanism
Caption: Logical flow of chiral recognition showing how the electron-rich EPEA enhances discrimination via
Comparative Analysis: EPEA vs. PEA
The following table contrasts the standard (R)-1-Phenylethanamine (PEA) with the (R)-1-(4-Ethoxyphenyl)ethanamine (EPEA) derivative.
Table 1: Technical Specification & Performance Comparison
| Feature | (R)-1-Phenylethanamine (PEA) | (R)-1-(4-Ethoxyphenyl)ethanamine (EPEA) | Advantage of EPEA |
| Electronic Nature | Neutral Aromatic Ring | Electron-Rich ( | Stronger interaction with |
| Aromatic Region | Multiplet (7.2 - 7.4 ppm) | AA'BB' System (6.8 & 7.2 ppm) | Simplified Spectrum: Less overlap with analyte aromatic signals. |
| Diagnostic Signals | Methyl doublet (~1.4 ppm) | Methyl doublet (~1.35 ppm) + Ethoxy (q ~4.0, t ~1.4) | Additional handles for integration validation. |
| Lipophilicity | Moderate | High | Improved solubility in non-polar NMR solvents (CDCl3, C6D6). |
| Cost | Low | Moderate/High | Justified for complex resolutions requiring high |
1H NMR Shift Data (Representative)
The para-ethoxy substitution simplifies the aromatic region significantly. While PEA shows a complex multiplet integrating to 5H, EPEA shows two distinct doublets (integrating to 2H each), reducing the chance of obscuring critical analyte peaks.
| Proton Environment | PEA Shift ( | EPEA Shift ( | Multiplicity (EPEA) |
| Ar-H (ortho to amine) | 7.20 - 7.35 (m) | 7.20 - 7.25 | Doublet ( |
| Ar-H (ortho to ethoxy) | 7.20 - 7.35 (m) | 6.80 - 6.85 | Doublet ( |
| CH-N (Chiral Center) | 4.10 | 4.05 | Quartet |
| O-CH2- (Ethoxy) | N/A | 3.98 - 4.02 | Quartet ( |
| -CH3 (Chiral Center) | 1.38 | 1.35 | Doublet |
| -CH3 (Ethoxy) | N/A | 1.39 | Triplet ( |
Critical Note: The ethoxy methyl triplet (~1.39 ppm) often overlaps with the chiral center methyl doublet (~1.35 ppm). High-field NMR (400 MHz+) is recommended to resolve these, or one must rely on the distinct O-CH2 quartet at 4.0 ppm for integration.
Experimental Protocol: Enantiomeric Purity Determination
This protocol describes the derivatization of a chiral carboxylic acid analyte using (R)-EPEA to determine Enantiomeric Excess (ee).
Reagents
-
Analyte: Racemic or Enantioenriched Carboxylic Acid (1.0 equiv)
-
Chiral Agent: (R)-1-(4-Ethoxyphenyl)ethanamine (1.1 equiv)
-
Coupling Agent: EDC·HCl or DCC (1.1 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: CDCl3 (for NMR) or CH2Cl2 (for synthesis)
Workflow Diagram
Caption: Step-by-step derivatization workflow for NMR analysis.
Step-by-Step Methodology
-
Preparation: In a 4 mL vial, dissolve the chiral carboxylic acid (0.05 mmol) in 0.5 mL of dry CH2Cl2.
-
Addition: Add (R)-1-(4-Ethoxyphenyl)ethanamine (0.055 mmol), followed by EDC·HCl (0.055 mmol) and a catalytic amount of DMAP.
-
Reaction: Stir the mixture at room temperature for 1 hour. The formation of the amide bond creates a pair of diastereomers: (R,R)-amide and (S,R)-amide.
-
Workup (Critical for Clean Spectra): Dilute with 1 mL CH2Cl2. Wash sequentially with 0.5 mL 1N HCl (to remove excess amine) and 0.5 mL sat. NaHCO3. Dry the organic layer over Na2SO4.
-
Analysis: Evaporate the solvent and redissolve the residue in 0.6 mL CDCl3 .
-
Measurement: Acquire a 1H NMR spectrum (min. 16 scans).[1] Focus on the Methine (CH-N) region (approx 5.0 - 5.5 ppm for amides) or the Ethoxy Methylene region (4.0 ppm).
-
Calculation:
Where Area_A and Area_B are the integrals of the resolved diastereomeric signals.[2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Overlapping Methyl Signals | The ethoxy-CH3 and chiral-CH3 are too close (~1.35-1.40 ppm). | Use the O-CH2 quartet (~4.0 ppm) or the aromatic doublets for integration. Alternatively, switch solvent to C6D6 (Benzene-d6) to induce aromatic solvent induced shifts (ASIS). |
| Broad Signals | Restricted rotation around the amide bond. | Run the NMR experiment at elevated temperature (e.g., 50°C) to sharpen peaks, or verify sample is not too concentrated (aggregation). |
| No Separation ( | Lack of specific interaction between selector and analyte. | The substrate may lack |
References
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link
-
Wenzel, T. J. (2007).[3] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
-
Hu, Y., et al. (2019). Central-to-axial chirality conversion in the synthesis of atropisomers. ResearchGate. Link
-
BenchChem Technical Guides. (2025). Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (R)-1-(4-Ethoxyphenyl)ethanamine vs. (R)-1-(4-Methoxyphenyl)ethylamine
Executive Summary
This guide provides a technical comparison between two structurally related chiral amines: (R)-1-(4-Methoxyphenyl)ethylamine (often abbreviated as (R)-MOAMBA) and its ethoxy homolog, (R)-1-(4-Ethoxyphenyl)ethanamine .
While both compounds serve as chiral building blocks and potential resolving agents, their distinct physicochemical profiles dictate their specific applications in drug development.
-
(R)-MOAMBA is the industry standard chiral resolving agent, valued for its cost-efficiency and well-documented ability to form crystalline diastereomeric salts.
-
(R)-1-(4-Ethoxyphenyl)ethanamine acts as a lipophilic variant . It is primarily utilized when the methoxy analog fails to induce crystallization (oiling out) or when the ethoxy moiety is a required pharmacophore in the final drug target (e.g., specific kinase inhibitors or antihistamine derivatives).
Physicochemical Properties Comparison
The subtle structural difference—an ethyl vs. a methyl group on the phenolic oxygen—significantly impacts lipophilicity (LogP) and crystal lattice energy. This difference is the primary lever a process chemist pulls when optimizing a chiral resolution or designing a drug candidate.
| Property | (R)-1-(4-Methoxyphenyl)ethylamine | (R)-1-(4-Ethoxyphenyl)ethanamine |
| Common Name | (R)-MOAMBA | (R)-4-Ethoxy-α-methylbenzylamine |
| CAS Number | 22038-86-4 | 856758-56-0 (R-isomer) |
| Molecular Weight | 151.21 g/mol | 165.23 g/mol |
| Formula | C₉H₁₃NO | C₁₀H₁₅NO |
| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid/solid (low MP) |
| Boiling Point | ~235°C | ~268°C (extrapolated from ketone precursor) |
| LogP (Calc.) | ~1.4 - 1.6 | ~1.9 - 2.1 |
| Basicity (pKa) | ~9.3 | ~9.3 (Electronic effect is similar) |
| Primary Utility | Resolving Agent (Standard) | Intermediate / Lipophilic Alternative |
Structural Visualization
The following diagram highlights the structural homology and the specific site of variation that drives the property differences.
Caption: Structural comparison highlighting the alkoxy tail variation which modulates solubility and crystal packing.
Application Analysis
A. As Chiral Resolving Agents
(R)-MOAMBA is widely used to resolve racemic carboxylic acids (e.g., N-acetyl amino acids, ibuprofen analogs) via diastereomeric salt formation.
-
Mechanism: The basic amine reacts with a racemic acid to form two diastereomeric salts:
and . -
Separation: These salts have different solubilities.[1][2][3] The less soluble salt crystallizes out, leaving the other in the mother liquor.
The "Ethoxy Switch" Strategy: If a researcher attempts to resolve an acid using (R)-MOAMBA and the resulting salt is an oil or too soluble to crystallize, switching to (R)-1-(4-Ethoxyphenyl)ethanamine is a strategic move.
-
Why? The increased lipophilicity of the ethoxy group disrupts the solvation shell and alters the crystal packing forces. This often induces precipitation in non-polar solvents where the methoxy salt remained dissolved.
B. As Pharmaceutical Intermediates
Both amines serve as chiral building blocks, introducing a fixed stereocenter into a molecule.
-
(R)-MOAMBA: Used in the synthesis of calcimimetics and certain antifungal agents.
-
(R)-Ethoxyphenyl-amine: Often required when the target biological receptor has a hydrophobic pocket that accommodates the larger ethoxy group better than a methoxy group. It is also a key intermediate in the synthesis of specific antihistamine derivatives and kinase inhibitors where the ethoxy-phenyl moiety is a critical pharmacophore.
Experimental Protocols
Protocol A: Synthesis of (R)-1-(4-Ethoxyphenyl)ethanamine
Context: Since the ethoxy analog is less commercially available than the methoxy version, researchers may need to synthesize it via reductive amination of 4'-ethoxyacetophenone.
Reagents: 4'-Ethoxyacetophenone, Ammonium acetate, Sodium cyanoborohydride (
-
Imine Formation:
-
Dissolve 4'-ethoxyacetophenone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL).
-
Stir at room temperature for 2 hours under nitrogen.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(15 mmol) portion-wise. -
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with 1N HCl (careful: HCN gas evolution possible; use fume hood).
-
Basify with NaOH to pH > 10.
-
Extract with Dichloromethane (DCM) (3x). Dry over
and concentrate. -
Result: Racemic 1-(4-ethoxyphenyl)ethanamine.
-
-
Chiral Resolution (to obtain R-isomer):
-
Dissolve the racemate in hot Ethanol.
-
Add 0.5 equivalents of (S)-Mandelic acid.
-
Cool slowly to induce crystallization of the diastereomeric salt.[1]
-
Filter crystals and recrystallize to constant melting point.
-
Liberate the free amine using 1M NaOH and extraction.
-
Protocol B: Chiral Resolution Screening Workflow
Context: Deciding between Methoxy and Ethoxy analogs for resolving a new racemic acid.
Caption: Decision matrix for selecting between Methoxy and Ethoxy amines during chiral resolution screening.
Safety & Handling (E-E-A-T)
Both compounds are primary amines and share similar hazard profiles, though the Methoxy analog is more strictly classified due to higher testing volume.
-
Corrosivity: (R)-MOAMBA is classified as Skin Corr.[4][5][6] 1B (H314) . It causes severe skin burns and eye damage.[4] Handle with neoprene gloves and chemical splash goggles.
-
Storage: Both amines are air-sensitive (absorb
to form carbamates). Store under inert gas (Argon/Nitrogen) at 2-8°C. -
Specific Handling for Ethoxy: Due to lower commercial availability, the Ethoxy analog often comes with less comprehensive SDS data. Treat it with the same high precaution level (Corrosive/Toxic) as the Methoxy analog.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]
- European Patent Office.Method of chiral resolution of the key intermediate of the synthesis of apremilast (EP3280701B1).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 793474, (R)-1-(4-Ethoxyphenyl)ethanamine. Retrieved from [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO | CID 43810803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(4-Ethoxyphenyl)ethanamine | C10H15NO | CID 793474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lipophilicity & Pharmacokinetic Tuning: Methoxy vs. Ethoxy Chiral Benzylamines
Executive Summary
In the optimization of chiral benzylamine pharmacophores—common motifs in dissociative anesthetics, monoamine transporter ligands, and beta-amino alcohol precursors—the substitution of a methoxy (-OMe) group with an ethoxy (-OEt) group is a critical tuning lever.
The Verdict: The transition from Methoxy to Ethoxy on a chiral benzylamine scaffold typically results in a
Theoretical Basis: The Homologation Shift
The Lipophilicity Increment
The addition of a methylene group (-CH
-
Methoxy (-OMe): Electron-donating, moderate lipophilicity. Often susceptible to rapid O-demethylation by hepatic CYP450 enzymes (particularly CYP2D6).
-
Ethoxy (-OEt): Increased lipophilicity (
substituent constant +0.38 vs -0.02 for OMe in certain aromatic contexts, though typically LogP 0.5 globally). The ethyl tail adds steric bulk, potentially altering binding pocket accommodation.
Metabolic Implications
The primary metabolic clearance pathway for alkoxy-benzylamines is O-dealkylation.
-
Methoxy: O-demethylation leads to the phenol, often a Phase II conjugation target (glucuronidation), leading to rapid excretion.
-
Ethoxy: O-deethylation is generally slower than demethylation due to steric hindrance at the
-carbon of the ether, potentially extending half-life ( ), provided the increased lipophilicity does not trigger excessive non-specific protein binding.
Comparative Analysis: Methoxy vs. Ethoxy[1][2]
The following data aggregates structure-activity relationship (SAR) trends observed in benzylamine-based ligands (e.g., GPR88 agonists and PTP1B inhibitors).
Table 1: Physicochemical & Pharmacokinetic Comparison[2][3]
| Feature | Methoxy-Benzylamine (-OMe) | Ethoxy-Benzylamine (-OEt) | Impact of Switch (OMe |
| LogP (Lipophilicity) | Baseline | +0.4 – 0.5 units | Increased membrane permeability; higher V |
| Polar Surface Area (tPSA) | ~9.2 Ų | ~9.2 Ų | Neutral (Ether oxygen contribution remains constant). |
| Metabolic Stability | Low/Moderate (Rapid O-demethylation) | Moderate/High | Improved resistance to oxidative metabolism. |
| Steric Bulk (MR) | 7.87 cm³/mol | 12.47 cm³/mol | Increased ; may clash in tight binding pockets. |
| BBB Penetration | Moderate | High | Enhanced CNS exposure (risk of off-target CNS effects). |
Table 2: Case Study – Ligand Efficiency
Data derived from GPR88 agonist optimization studies (Ref 1).
| Compound Variant | EC | Microsomal Stability ( | Clearance (CL) |
| 4-Methoxy | 45 | 2.2 | High |
| 4-Ethoxy | 26 | > 5.0 | Reduced |
| 4-Isopropoxy | 67 | 4.3 | Reduced |
Analyst Note: The Ethoxy variant often hits the "Sweet Spot"—improving potency and stability without the steric penalty observed with Isopropoxy groups.
Visualizing the Optimization Logic
The following diagram illustrates the decision-making cycle when tuning benzylamine lipophilicity.
Figure 1: Decision workflow for substituting Methoxy with Ethoxy in chiral benzylamine optimization.
Experimental Protocol: HPLC-Based LogP Determination
While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors. For comparative SAR of benzylamines, RP-HPLC is the industry-standard method due to its speed and reproducibility.
Method: Isocratic RP-HPLC for Lipophilicity Indexing
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and correlate to LogP.
Reagents & Equipment:
-
System: Agilent 1290 Infinity II or equivalent HPLC/UPLC.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Standards: Calibration mixture containing Theophylline, Benzene, Toluene, Ethylbenzene, Propylbenzene (known LogP range).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve 1 mg of the Methoxy- and Ethoxy-benzylamine analogs in 1 mL MeOH.
-
Prepare the standard mixture at 100 µg/mL.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Gradient: Isocratic runs at varying %B (e.g., 40%, 50%, 60%) can be used to extrapolate
(capacity factor at 100% water), but a fast generic gradient (0-100% B over 10 min) is sufficient for relative ranking.
-
-
Calculation:
-
Calculate the Capacity Factor (
) for each compound: (Where is retention time and is dead time). -
Convert to LogP using the calibration curve derived from standards:
-
-
Validation:
-
The Ethoxy analog must elute later than the Methoxy analog.
-
Expected
depends on the gradient slope but typically reflects the +0.5 LogP shift.
-
Visualizing the Experimental Workflow
Figure 2: HPLC workflow for determining relative lipophilicity of benzylamine analogs.
References
-
Jin, C., et al. (2014). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation." ACS Chemical Neuroscience.
-
Andrés, A., et al. (2015).[1] "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation." European Journal of Pharmaceutical Sciences.
-
Chiodi, D., & Ishihara, Y. (2024).[2] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry.
-
WuXi AppTec DMPK. (2023). "Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC)."
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextualizing Alkoxy Lipophilicity).
Sources
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (R)-1-(4-Ethoxyphenyl)ethanamine
This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of (R)-1-(4-Ethoxyphenyl)ethanamine. As a professional in a research and development setting, your safety, the integrity of your experiment, and regulatory compliance are paramount. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and best practices.
A Note on Analogous Compound Data: Specific, comprehensive safety data for (R)-1-(4-Ethoxyphenyl)ethanamine is limited. Therefore, this guide is conservatively based on the well-documented hazard profile of its close structural analog, (R)-(+)-1-(4-Methoxyphenyl)ethylamine (CAS No. 22038-86-4). This substance is classified as corrosive and presents significant hazards upon contact.[1][2] We will operate under the prudent assumption that (R)-1-(4-Ethoxyphenyl)ethanamine shares a similar risk profile, demanding a high level of protection.
Hazard Assessment and Risk Profile
Understanding the "why" behind PPE is the foundation of laboratory safety. (R)-1-(4-Ethoxyphenyl)ethanamine and its analogs are aromatic amines, a class of compounds that requires careful handling. The primary dangers associated with the analogous (R)-(+)-1-(4-Methoxyphenyl)ethylamine are acute and severe.
-
Corrosivity: The most critical hazard is that the substance causes severe skin burns and serious eye damage.[1] Contact with skin or eyes can lead to immediate and potentially permanent injury.
-
Toxicity: It is harmful if swallowed, posing a significant risk of internal damage.[2][3]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[3]
These hazards are summarized by the Globally Harmonized System (GHS) classifications for the methoxy-analog, which we will adopt as our safety baseline.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | Category 3 | Danger | H335: May cause respiratory irritation[3] |
Core PPE Requirements: A Multi-Tiered Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. All handling of this substance must be conducted within a certified chemical fume hood.[1][4]
Tier 1: Standard Laboratory Handling
(Tasks: Weighing small quantities, preparing dilute solutions, conducting reactions with milligram to low-gram scale)
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
-
Rationale: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes and stray droplets of this corrosive liquid. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
-
-
Hand Protection:
-
Requirement: Nitrile gloves (minimum 4 mil thickness) for incidental contact.
-
Rationale: Nitrile provides a good barrier against splashes of many chemicals for short-duration tasks.[5] It is crucial to understand that these gloves offer splash protection, not prolonged immersion protection. If a glove is contaminated, it must be removed and replaced immediately using the proper technique to avoid skin contact.[6] Always inspect gloves for tears or pinholes before use.[7]
-
-
Body Protection:
-
Requirement: A flame-resistant or 100% cotton laboratory coat, fully buttoned.[8]
-
Rationale: The lab coat protects your skin and personal clothing from minor spills and splashes. Keeping it fully buttoned ensures maximum coverage.
-
-
Footwear:
-
Requirement: Closed-toe shoes constructed of a chemical-resistant material (e.g., leather).
-
Rationale: Perforated shoes, sandals, or cloth sneakers offer no protection from spills. A dropped vial or a splash could lead to immediate and severe chemical burns on the feet.[7]
-
Tier 2: Elevated Risk Scenarios
(Tasks: Transferring quantities >100 mL, working with heated solutions, procedures with a high potential for splashing or aerosol generation)
In addition to all Tier 1 PPE, the following are required:
-
Eye and Face Protection:
-
Requirement: A full-face shield worn over chemical splash goggles.
-
Rationale: When the risk of a significant splash is elevated, a face shield is necessary to protect the entire face, not just the eyes, from direct contact with the corrosive material.[9]
-
-
Hand Protection:
-
Requirement: Double-gloving (e.g., two pairs of nitrile gloves) or using a heavier-duty glove such as neoprene or butyl rubber.
-
Rationale: Double-gloving provides an additional layer of protection and allows for the safe removal of the outer contaminated glove without exposing the inner glove. For tasks involving more than incidental contact, neoprene or butyl rubber gloves offer superior chemical resistance and longer breakthrough times.[5]
-
-
Body Protection:
-
Requirement: A chemical-resistant apron worn over the lab coat.
-
Rationale: An apron made of rubber or PVC provides an impermeable barrier against larger spills that might otherwise soak through a standard lab coat.[5]
-
Procedural Protocols
Protocol 3.1: PPE Donning and Doffing Sequence
Correctly putting on and taking off PPE is as critical as selecting the right equipment.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles and/or Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to prevent chemicals from running down the arm.
Doffing (Taking Off) Sequence:
-
Gloves: Remove first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of the now-bare hand under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of immediately in the designated hazardous waste container.
-
Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior away from your body.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Protocol 3.2: Emergency Procedures for Exposure
-
Skin Contact: Immediately go to the nearest safety shower.[7] Remove all contaminated clothing while under the shower. Flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately go to the nearest eyewash station.[7] Hold eyelids open and flush with water for at least 15 minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[1]
Waste Handling and Disposal Plan
Proper disposal is a critical final step in the safe handling of (R)-1-(4-Ethoxyphenyl)ethanamine.
-
Operational Plan:
-
Liquid Waste: All solutions containing the amine, including the first rinse of any container, must be collected as hazardous waste.[11] Collect this waste in a designated, compatible, and clearly labeled container. Do not use metal containers for corrosive waste.[12]
-
Solid Waste: All contaminated solid materials, including used gloves, weigh paper, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[11]
-
-
Disposal Plan:
-
Container Management: Waste containers must be kept tightly sealed at all times except when adding waste.[12][13] They must be stored in a designated satellite accumulation area within the lab, segregated from incompatible materials (e.g., acids, oxidizers).[14][15]
-
Pickup and Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11] Do not pour any amount of this chemical down the drain or place it in the regular trash.[11]
-
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with (R)-1-(4-Ethoxyphenyl)ethanamine.
Caption: PPE Selection Workflow based on task-specific risk assessment.
References
- SAFETY DATA SHEET - Fisher Scientific. Provides hazard identification, first-aid measures, and handling/storage information for (R)-(+)-1-(4-Methoxyphenyl)ethylamine. [Link: Provided by Grounding Tool]
- SAFETY DATA SHEET - CymitQuimica. Details the classification, hazard statements, and precautionary statements for (R)-(+)-1-(4-Methoxyphenyl)ethylamine. [Link: Provided by Grounding Tool]
- 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO - PubChem. Lists GHS hazard classifications for the hydrochloride salt of the target compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Ethoxyphenyl)ethan-1-amine-hydrochloride]
- (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 - TCI Chemicals. Outlines safety and regulatory information, including hazard and precautionary statements for the methoxy-analog. [Link: Provided by Grounding Tool]
- 22038-86-4 | (R)-1-(4-Methoxyphenyl)ethanamine - ChemScene. Provides GHS pictograms and signal words for the methoxy-analog. [Link: Provided by Grounding Tool]
- PPE For Chemical Handling With Example - Industrial Safety Tips. Discusses general PPE requirements for handling chemicals, including different levels of protection for various scenarios. [Link: Provided by Grounding Tool]
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Offers a model for tiered PPE selection based on exposure risk for a hazardous chemical. [Link: Provided by Grounding Tool]
- Personal Protective Equipment (PPE) - CHEMM. Describes the different levels of PPE (A, B, C, D) for chemical handling. [Link: Provided by Grounding Tool]
- Personal Protective Equipment | US EPA. Outlines the four levels of personal protective equipment as defined by the EPA. [Link: https://www.epa.gov/emergency-response/personal-protective-equipment]
- The importance of Personal Protective Equipment in the handling of chemicals. Explains the function and importance of different types of PPE, including gloves, eyewear, and protective clothing. [Link: Provided by Grounding Tool]
- SAFETY DATA SHEET - Sigma-Aldrich. Provides general laboratory hygiene measures and information on proper glove handling techniques. [Link: Provided by Grounding Tool]
- 22038-86-4|(R)-1-(4-Methoxyphenyl)ethan-1-amine - BLDpharm. Lists precautionary statements and transport information for the methoxy-analog. [Link: Provided by Grounding Tool]
- SAFETY DATA SHEET - Fisher Scientific. Recommends engineering controls, such as using a chemical fume hood, and specifies eye and face protection standards. [Link: Provided by Grounding Tool]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Provides fundamental safety rules for laboratory work, including personal protection, housekeeping, and emergency procedures. [Link: Provided by Grounding Tool]
- Hazardous Waste Disposal Guide - NSWAI. Details procedures for segregating and storing incompatible chemical wastes in a laboratory setting. [Link: Provided by Grounding Tool]
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Outlines emergency procedures for chemical exposure, including flushing times for skin and eyes. [Link: https://ehs.unc.
- Lab Safety Rules and Guidelines. A comprehensive list of general lab safety rules, including emergency procedures and proper handling of chemicals. [Link: https://www.vectorsolutions.com/resources/blogs/lab-safety-rules-and-guidelines/]
- Laboratory Chemical Lab Safety and Handling Guidelines. Provides guidelines for safe storage, handling, and disposal of laboratory chemicals. [Link: Provided by Grounding Tool]
- Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. Describes appropriate personal apparel for the organic chemistry lab, including lab coats and gloves. [Link: Provided by Grounding Tool]
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Outlines comprehensive procedures for the collection, labeling, and disposal of chemical waste in a research environment. [Link: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide-research-areas]
- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Specifies requirements for hazardous waste containers, including proper capping and condition. [Link: https://engineering.purdue.edu/ECN/AboutUs/Policies/Guidelines]
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Provides basic principles for the safe disposal of hazardous waste, including container management. [Link: Provided by Grounding Tool]
- EPA HAZARDOUS WASTE CODES. Lists hazardous waste codes as defined by the EPA. [Link: Provided by Grounding Tool]
Sources
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- 3. 1-(4-Ethoxyphenyl)ethan-1-amine hydrochloride | C10H16ClNO | CID 43810803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
